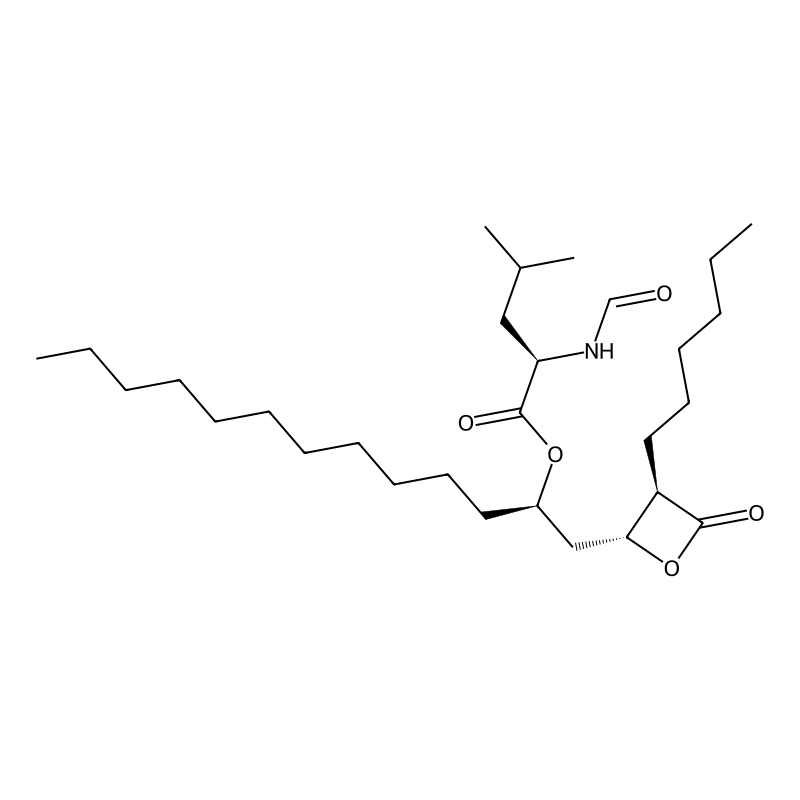(R,R,R,R)-Orlistat

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Scientific research on Orlistat primarily focuses on its anti-obesity effects and its mechanism of action. Here's a breakdown:
Mechanism of Action
- Orlistat is a gastrointestinal lipase inhibitor. It works by reversibly inhibiting pancreatic and gastric lipases, enzymes responsible for breaking down dietary triglycerides into free fatty acids and monoglycerides [].
- This inhibition prevents the absorption of a portion (up to 30%) of dietary fat, leading to a decrease in overall calorie intake [].
Research on Anti-Obesity Effects
- Studies have shown that Orlistat, when combined with a calorie-restricted diet and exercise program, can lead to modest weight loss (5-10% of body weight) in obese individuals [, ].
- However, the long-term efficacy and safety of Orlistat are still under investigation, and some studies have reported mixed results [].
(R,R,R,R)-Orlistat, also known as tetrahydrolipstatin, is a synthetic derivative of lipstatin, a natural inhibitor of pancreatic lipases derived from the bacterium Streptomyces toxytricini. This compound is primarily used as an anti-obesity medication, functioning by inhibiting the enzymes responsible for fat digestion in the gastrointestinal tract. By preventing the hydrolysis of triglycerides into absorbable free fatty acids, (R,R,R,R)-Orlistat reduces fat absorption by approximately 30% when taken at recommended doses .
Orlistat acts by inhibiting pancreatic lipase, an enzyme secreted by the pancreas that breaks down dietary triglycerides into fatty acids and glycerol in the small intestine []. By inhibiting this enzyme, Orlistat prevents the complete breakdown of dietary fat. Unabsorbed fat is then excreted in the feces []. This mechanism leads to a decrease in overall fat absorption, potentially contributing to weight management.
The mechanism of action of (R,R,R,R)-Orlistat involves covalently binding to serine residues at the active sites of gastric and pancreatic lipases. This binding inactivates the enzymes, thereby blocking the breakdown of dietary fats. The primary chemical reaction can be summarized as follows:
- Inhibition of Lipases:
- (R,R,R,R)-Orlistat binds to pancreatic and gastric lipases.
- This prevents the conversion of triglycerides into free fatty acids.
The compound's low systemic absorption means that its effects are predominantly local within the gastrointestinal tract, minimizing potential systemic side effects .
(R,R,R,R)-Orlistat exhibits significant biological activity as a lipase inhibitor. Its primary effects include:
- Reduction in Fat Absorption: Approximately 30% of dietary fats are not absorbed and are instead excreted unchanged in feces.
- Impact on Weight Management: Clinical studies have shown that orlistat can lead to significant reductions in body weight and fat mass compared to placebo groups .
- Effects on Metabolism: It has been observed to influence carbohydrate metabolism positively and may lower serum uric acid levels, which is beneficial for patients with obesity-related conditions .
The synthesis of (R,R,R,R)-Orlistat involves several steps:
- Starting Material: The synthesis begins with the natural product lipstatin.
- Hydrogenation: Lipstatin undergoes hydrogenation to produce (R,R,R,R)-Orlistat.
- Purification: The compound is then purified through crystallization or chromatography techniques to achieve the desired purity for pharmaceutical use.
This synthetic pathway allows for a stable and effective formulation suitable for therapeutic applications .
(R,R,R,R)-Orlistat has several notable interactions with other medications:
- Antiepileptics: It can reduce the absorption of lipophilic antiepileptic drugs, necessitating monitoring of drug levels.
- Levothyroxine: Co-administration can lead to decreased absorption of levothyroxine, requiring separation by at least four hours.
- Warfarin: Orlistat may prolong prothrombin time due to reduced absorption of vitamin K, necessitating close monitoring of coagulation parameters .
Additionally, it may affect the absorption of fat-soluble vitamins (A, D, E, K), leading to recommendations for supplementation .
Several compounds share structural or functional similarities with (R,R,R,R)-Orlistat. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Lipstatin | Inhibits pancreatic lipases | Natural product from Streptomyces |
| Sibutramine | Serotonin-norepinephrine reuptake inhibitor | Acts on central appetite regulation |
| Phentermine | Central nervous system stimulant | Increases energy expenditure |
| Liraglutide | GLP-1 receptor agonist | Enhances insulin secretion |
Uniqueness of (R,R,R,R)-Orlistat
(R,R,R,R)-Orlistat's uniqueness lies in its specific mechanism as a reversible inhibitor of gastrointestinal lipases without significant systemic absorption. This localized action minimizes systemic side effects while effectively reducing dietary fat absorption, setting it apart from other anti-obesity agents that may have broader systemic effects or different mechanisms .








